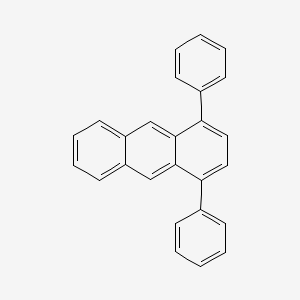
1,4-Diphenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with phenyl groups attached at the 1 and 4 positions. This compound is known for its photophysical properties, including fluorescence, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
1,4-Diphenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method uses 1,4-dibromoanthracene and phenylboronic acids as starting materials, with a palladium catalyst (Pd(PPh3)4) to facilitate the reaction . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Analyse Chemischer Reaktionen
1,4-Diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings or the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Diphenylanthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It serves as a marker in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism by which 1,4-diphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. This excited state can then release energy in the form of fluorescence. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenylanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,2’-bianthracene. While all these compounds share similar photophysical properties, this compound is unique in its specific substitution pattern, which affects its fluorescence quantum yield and stability. For example, 9,10-diphenylanthracene is also used in OLEDs but has different emission characteristics .
Eigenschaften
CAS-Nummer |
1714-16-5 |
|---|---|
Molekularformel |
C26H18 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1,4-diphenylanthracene |
InChI |
InChI=1S/C26H18/c1-3-9-19(10-4-1)23-15-16-24(20-11-5-2-6-12-20)26-18-22-14-8-7-13-21(22)17-25(23)26/h1-18H |
InChI-Schlüssel |
ZIESDBCHTYVUNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC4=CC=CC=C4C=C23)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


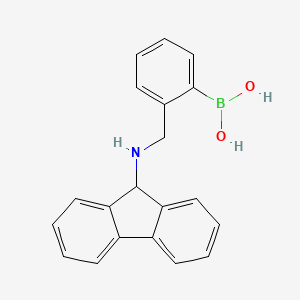
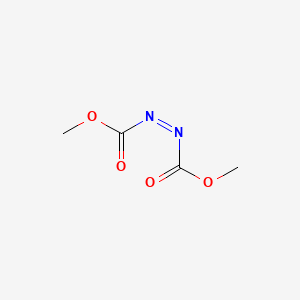

![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
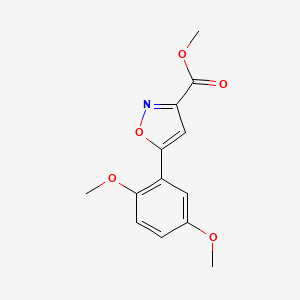

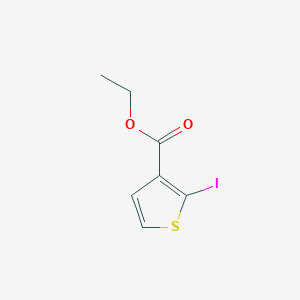
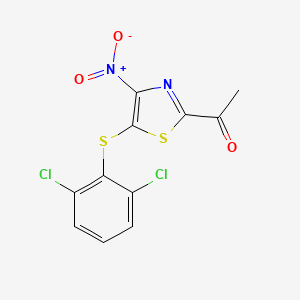

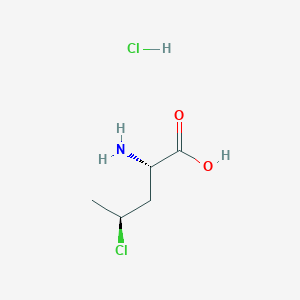
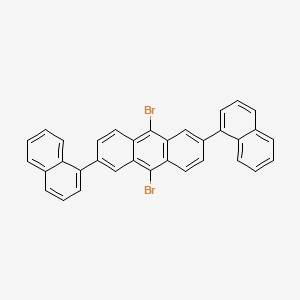
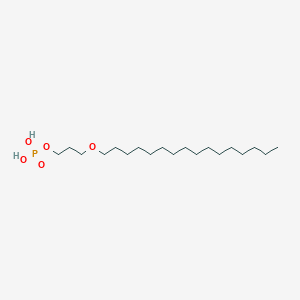
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
